molecular formula C11H9NO4 B1368206 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid CAS No. 58337-23-8

2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid

Cat. No.: B1368206
CAS No.: 58337-23-8
M. Wt: 219.19 g/mol
InChI Key: TWMQSQKWJTXETM-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of heterocyclic chemistry and the systematic exploration of aniline derivatives. While aniline itself was first isolated in 1826 by Otto Unverdorben through destructive distillation, the integration of aniline functionality with dihydrofuran systems represents a more recent development in synthetic organic chemistry. The compound's discovery emerged from systematic investigations into furoquinolone synthesis, where researchers identified intermediate products that exhibited independent biological activities.

The synthesis of this compound typically involves the reaction of diethyl malonate with chloroacetyl chloride, followed by substitution with aniline derivatives. This synthetic approach was developed as part of broader efforts to create furoquinolone derivatives, but researchers discovered that intermediate compounds in this pathway possessed significant biological activities independent of their role as synthetic precursors. The recognition of these intermediate compounds as bioactive entities marked a pivotal moment in understanding the therapeutic potential of dihydrofuran-containing molecules.

The compound's emergence as a research target was further catalyzed by investigations into the structure-activity relationships of furoquinolone alkaloids, which occur almost exclusively in the Rutaceae family and possess interesting pharmacological activities. Early studies demonstrated that some intermediate products of furoquinolone synthesis exhibited physiological activity, leading to focused investigations of compounds like this compound. This historical trajectory illustrates how serendipitous discoveries in synthetic chemistry can lead to the identification of new bioactive compounds with therapeutic potential.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends far beyond its individual properties to encompass its role as a representative member of the dihydrofuran class and its contribution to our understanding of heterocyclic structure-activity relationships. Five-membered heterocycles are essential structural components in various biological systems and pharmaceutical compounds, with their physicochemical properties playing crucial roles in determining biological activity. The dihydrofuran scaffold present in this compound represents a partially saturated derivative of furan, which modifies the electronic distribution and reactivity patterns compared to the fully aromatic furan system.

The 2,3-dihydrofuran ring system, which forms the core of this compound's structure, represents one of the simplest enol ethers and serves as a versatile synthetic intermediate. The ability of dihydrofurans to undergo lithiation upon treatment with butyl lithium creates versatile intermediates that can be further functionalized, demonstrating the synthetic utility of this heterocyclic framework. In the context of this compound, this reactivity provides opportunities for structural modification and the development of related compounds with enhanced or modified biological activities.

Recent studies have demonstrated that 2,3-dihydrofurans can serve as potential cytotoxic and antibacterial agents, with novel derivatives synthesized through tandem Knoevenagel-Michael cyclization reactions showing impressive activities against multiple microorganisms and cancer cell lines. The significance of this compound within this context lies in its demonstration that relatively simple dihydrofuran derivatives can possess meaningful biological activities, challenging traditional assumptions about the complexity required for bioactivity.

Furthermore, the compound's role in heterocyclic chemistry is enhanced by its position as a bridge between synthetic organic chemistry and medicinal chemistry applications. The incorporation of both aniline and dihydrofuran functionalities creates a molecular platform that can be systematically modified to explore structure-activity relationships and develop new therapeutic leads. This dual functionality exemplifies the power of heterocyclic chemistry to create molecules that serve multiple roles within chemical research and pharmaceutical development.

Chemical Classification within Dihydrofuran Derivatives

The classification of this compound within the dihydrofuran family requires careful consideration of its structural features and how they relate to other members of this heterocyclic class. Dihydrofurans can be broadly categorized based on the position of the double bond within the five-membered ring system, with 2,3-dihydrofurans and 2,5-dihydrofurans representing the two primary structural variants. The compound under investigation belongs to the 4,5-dihydrofuran subclass, where the saturation occurs at the 4 and 5 positions, creating a unique structural arrangement that distinguishes it from other dihydrofuran derivatives.

Within the 4,5-dihydrofuran classification, this compound can be further categorized based on its substitution pattern. The presence of the aniline group at the 2-position, the ketone functionality at the 4-position, and the carboxylic acid group at the 3-position creates a highly functionalized molecule that represents a significant departure from simple dihydrofuran structures. This substitution pattern is particularly noteworthy because it incorporates multiple functional groups that can participate in various chemical reactions and biological interactions.

The compound's molecular weight of 219.19 g/mol and molecular formula of C₁₁H₉NO₄ place it within the medium molecular weight range for heterocyclic compounds, making it accessible through conventional synthetic methods while maintaining sufficient complexity for meaningful biological activity. The presence of four heteroatoms (one nitrogen and three oxygen atoms) within the molecular structure creates multiple sites for hydrogen bonding and other intermolecular interactions, which are crucial for biological activity and synthetic utility.

Property Value Classification Significance
Molecular Formula C₁₁H₉NO₄ Medium complexity heterocycle
Molecular Weight 219.19 g/mol Drug-like molecular weight range
Ring System 4,5-Dihydrofuran Partially saturated furan derivative
Heteroatoms 4 (1N, 3O) Multiple hydrogen bonding sites
Functional Groups Aniline, ketone, carboxylic acid Multi-functional synthetic platform

The structural classification of this compound also encompasses its relationship to other biologically active heterocycles. The dihydrofuran core serves as a bioisosteric replacement for other five-membered heterocycles, potentially offering improved metabolic stability or altered pharmacokinetic properties compared to fully aromatic systems. This bioisosteric relationship is particularly relevant in the context of drug discovery, where subtle structural modifications can lead to significant improvements in therapeutic properties.

Relationship to Furoquinolone Family

The relationship between this compound and the furoquinolone family represents one of the most significant aspects of this compound's chemical classification and therapeutic potential. Furoquinolones constitute a important class of heterocyclic compounds that combine quinoline and furan ring systems, creating molecular architectures with diverse biological activities. The compound under investigation serves as a crucial synthetic intermediate in the preparation of furoquinolone derivatives, while simultaneously exhibiting independent biological activities that merit investigation in their own right.

The furoquinolone family includes several naturally occurring alkaloids such as dictamnine, confusameline, skimmianine, and kokusaginine, which occur almost exclusively in the Rutaceae family and possess interesting pharmacological activities. Dictamnine, for example, has been found to exhibit antifungal activity, antiplatelet aggregation effects, and relaxation of rat aorta by suppressing calcium influx through voltage-dependent and receptor-operated calcium channels. The structural relationship between this compound and these natural products suggests potential for similar biological activities and therapeutic applications.

The synthetic pathway from this compound to furoquinolone derivatives typically involves thermal cyclization reactions that form the characteristic fused ring system. However, research has demonstrated that intermediate compounds in this synthetic sequence, including the compound under investigation, can exhibit significant biological activities independent of their role as synthetic precursors. This observation has led to increased interest in studying these intermediate compounds as potential therapeutic agents in their own right.

The ethyl ester derivative of this compound, known as ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, has been specifically identified as exhibiting anti-inflammatory activity. This finding demonstrates that the core dihydrofuran structure present in the parent compound contributes significantly to biological activity, even without the full furoquinolone ring system. The anti-inflammatory properties of these intermediate compounds suggest that the dihydrofuran scaffold may represent a privileged structure for the development of new therapeutic agents.

Compound Class Structural Features Biological Activities Relationship to Target Compound
Natural Furoquinolones Fused quinoline-furan system Antifungal, antiplatelet, calcium channel effects Synthetic targets for intermediate
Synthetic Furoquinolones Modified fused ring systems Antiarrhythmic, cytotoxic Direct synthetic products
Dihydrofuran Intermediates Partially saturated furan core Anti-inflammatory, anticancer Parent compound classification
Ethyl Ester Derivatives Esterified carboxylic acid Enhanced bioavailability Direct structural analogs

Recent investigations into anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of Epidermal Growth Factor Receptor and Human Epidermal growth factor Receptor 2 tyrosine kinases have further expanded our understanding of the relationship between aniline-containing heterocycles and therapeutic activity. These studies demonstrate that the incorporation of aniline functionality into heterocyclic frameworks can lead to potent biological activities, supporting the significance of this compound within this broader chemical context.

The relationship to the furoquinolone family also provides important insights into the structure-activity relationships that govern the biological activities of these compounds. The presence of the aniline group at the 2-position of the dihydrofuran ring appears to be crucial for biological activity, as demonstrated by the anti-inflammatory properties of related compounds. This structural motif may serve as a pharmacophore that can be incorporated into other heterocyclic frameworks to develop new therapeutic agents with enhanced or modified biological activities.

Properties

IUPAC Name

2-anilino-4-oxofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-8-6-16-10(9(8)11(14)15)12-7-4-2-1-3-5-7/h1-5,12H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMQSQKWJTXETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(O1)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426098
Record name 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58337-23-8
Record name 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-2-(phenylamino)-4,5-dihydrofuran-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid typically involves the reaction of phenyl isothiocyanate with ethyl chloroacetoacetate in the presence of sodium hydride. This reaction yields ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, which can be further hydrolyzed to obtain the target compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid has applications in several scientific research fields:

  • Chemistry It is used as an intermediate in synthesizing complex organic molecules.
  • Biology It is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
  • Medicine It is investigated for its potential as an anticancer agent, particularly in leukemia treatment.

Biological Activities

This compound exhibits a range of pharmacological properties:

  • Antimicrobial Activity It has demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Properties It inhibits inflammatory pathways.
  • Anticancer Activity It has significant effects on cancer cell lines, particularly inducing apoptosis in leukemia cells.

The compound's primary mechanism of action involves inducing apoptosis in cancer cells. It increases intracellular calcium levels and reactive oxygen species (ROS) production, leading to caspase-3 activation and upregulation of pro-apoptotic proteins like Bax . This results in mitochondrial membrane potential disruption and anti-apoptotic proteins like Bcl-2 downregulation .

Study on HL-60 Cells

A study reported that compound 131 (ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate) significantly reduced HL-60 human promyelocytic leukemia cells' proliferation, with a 50% cytotoxic concentration (CC₅₀) at 23.5 µM . The treatment increased apoptotic cell populations (75.4% and 80.0% at 25 µM and 50 µM, respectively) and enhanced caspase-3 activity .

Western blot analysis revealed that treatment with compound 131 led to increased levels of active caspase-3 and Bax, while Bcl-2 levels decreased in a concentration-dependent manner . Fluorescence assays confirmed a significant increase in caspase-3 enzymatic activity in treated cells compared to controls .

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation The compound can be oxidized to form corresponding quinolone derivatives using oxidizing agents like potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride and lithium aluminum hydride.
  • Substitution Nucleophilic substitution reactions can introduce different substituents on the aniline ring using reagents like halogens and alkylating agents under basic or acidic conditions.

Mechanism of Action

The compound exerts its effects primarily through the induction of apoptosis in cancer cells. It increases intracellular calcium levels and reactive oxygen species, leading to the activation of caspase-3 and the upregulation of pro-apoptotic proteins like Bax. This results in the disruption of mitochondrial membrane potential and the downregulation of anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and biological activities of DOF and its analogs:

Compound Name Molecular Formula Substituents Key Features Bioactivity
2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid (DOF) C₁₁H₉NO₄ -COOH at C3; -NHPh at C2 High polarity due to carboxylic acid; moderate solubility Limited direct data; precursor for bioactive esters
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate C₁₃H₁₃NO₄ -COOEt at C3; -NHPh at C2 Enhanced lipophilicity from ester group; improved cell permeability IC₅₀ = 23.5 µM against HL-60 leukemia cells; induces apoptosis via ROS/Ca²⁺ pathways
Ethyl 2-(2,4-dichloroanilino)-4-oxo-4,5-dihydrothiophene-3-carboxylate C₁₃H₁₁Cl₂NO₃S -COOEt at C3; -NH(2,4-Cl₂Ph) at C2; thiophene core Thiophene substitution alters electronic properties; halogenation enhances reactivity Anticancer and antifungal activity; targets leukemia and solid tumors
5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid C₁₁H₁₁NO₃ Oxazole core; -COOH at C3; -4-MePh at C5 Oxazole ring increases metabolic stability; methyl group enhances hydrophobicity Potential as a bioactive scaffold for antimicrobial agents

Mechanism of Action and Pharmacological Profiles

  • DOF vs. Ester Derivatives: The ethyl ester analog of DOF (C₁₃H₁₃NO₄) demonstrates markedly higher anticancer activity compared to the carboxylic acid form. This is attributed to the ester group’s ability to enhance membrane permeability, facilitating intracellular accumulation. The compound induces apoptosis in HL-60 leukemia cells via caspase activation and modulation of Bcl-2 family proteins .
  • Halogenation Effects: Introducing chlorine substituents on the aniline ring (e.g., 2,4-dichloroanilino) in thiophene-based analogs increases reactivity and target affinity, leading to improved antiproliferative effects .
  • Core Heterocycle Modifications : Replacing the dihydrofuran core with thiophene or oxazole alters electronic distribution and metabolic stability. For example, thiophene derivatives exhibit stronger π-π interactions with biological targets, while oxazole analogs resist oxidative degradation .

Biological Activity

2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid (also referred to as compound 131) is a synthetic organic compound belonging to the furoquinolone class, notable for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Overview of Biological Activities

The compound exhibits a range of pharmacological properties, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Inhibition of inflammatory pathways.
  • Anticancer Activity : Significant effects on cancer cell lines, particularly in inducing apoptosis in leukemia cells.

The primary mechanism of action for this compound involves the induction of apoptosis in cancer cells. Key aspects include:

  • Intracellular Calcium and Reactive Oxygen Species (ROS) :
    • The compound increases intracellular calcium levels and ROS production.
    • This leads to the activation of caspase-3 and upregulation of pro-apoptotic proteins like Bax.
  • Mitochondrial Dysfunction :
    • Disruption of mitochondrial membrane potential occurs, promoting apoptosis.
    • Downregulation of anti-apoptotic proteins such as Bcl-2 is also observed.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • Study on HL-60 Cells :
    • A study reported that compound 131 significantly reduced the proliferation of HL-60 human promyelocytic leukemia cells with a 50% cytotoxic concentration (CC₅₀) at 23.5 µM .
    • The treatment resulted in increased apoptotic cell populations (75.4% and 80.0% at 25 µM and 50 µM respectively) and enhanced caspase-3 activity .
  • Mechanistic Insights :
    • Western blot analysis revealed that treatment with compound 131 led to increased levels of active caspase-3 and Bax, while Bcl-2 levels decreased in a concentration-dependent manner .
    • Fluorescence assays confirmed a significant increase in caspase-3 enzymatic activity in treated cells compared to controls .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylateAnticancer, antimicrobialInduces apoptosis via ROS and calcium signaling
Furoquinolone Derivatives (e.g., dictamnine)Antimicrobial, anticancerSimilar apoptotic pathways but varied efficacy

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via cyclocondensation of substituted anilines with furan-3-carboxylic acid derivatives. Key parameters include temperature (typically 80–120°C), solvent choice (e.g., ethanol or DMF), and catalyst use (e.g., acetic acid). Yield optimization requires monitoring reaction time, as prolonged heating may lead to side reactions like ring-opening. Purification via recrystallization or column chromatography is critical, given the compound’s moderate solubility in aqueous buffers (>32.9 µg/mL at pH 7.4) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹).
  • NMR : Assign signals for the dihydrofuran ring (δ 4.0–5.0 ppm for protons adjacent to carbonyl) and anilino group (aromatic protons at δ 6.5–7.5 ppm).
  • X-ray crystallography : Resolve the planar furan ring and hydrogen-bonding interactions (e.g., O–H···N between carboxylic acid and anilino groups). For analogous structures, triclinic crystal systems (e.g., P1 space group) with specific cell parameters (e.g., a = 9.13 Å, b = 10.40 Å) are reported .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use full protective gear (lab coat, gloves, goggles) due to potential respiratory and dermal hazards. For airborne particulates, employ NIOSH-certified respirators (e.g., P95 filters). Avoid aqueous release to prevent environmental contamination. Stability data indicate no hazardous decomposition under standard storage conditions, but incompatibility with strong oxidizers should be assumed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer : Discrepancies arise from solvent polarity and pH effects. For example, solubility in DMSO is higher (>10 mg/mL) compared to aqueous buffers (pH 7.4: ~32.9 µg/mL). To validate, perform shake-flask experiments with HPLC quantification. Adjust pH using phosphate buffers (2.0–8.0) to assess ionization effects on solubility .

Q. What mechanistic insights explain the compound’s catalytic activity in heterocyclic synthesis?

  • Methodological Answer : The furan ring’s electron-deficient nature facilitates nucleophilic attack, while the anilino group acts as a directing moiety. For example, in cross-coupling reactions, the carboxylic acid stabilizes transition states via hydrogen bonding. Kinetic studies (e.g., time-resolved NMR) can probe rate-limiting steps, such as ring-opening to form reactive intermediates .

Q. How does the compound’s electronic structure influence its antimicrobial activity, and what structural analogs enhance efficacy?

  • Methodological Answer : Density functional theory (DFT) calculations reveal that electron-withdrawing substituents on the anilino group increase electrophilicity, enhancing interactions with bacterial enzymes (e.g., dihydrofolate reductase). SAR studies show that replacing the furan oxygen with sulfur (e.g., thiophene analogs) improves lipid solubility and membrane penetration .

Q. What strategies mitigate crystallization challenges during scale-up synthesis?

  • Methodological Answer : Seed crystals or controlled cooling rates (1–2°C/min) improve crystal uniformity. For polymorph control, solvent mixtures (e.g., ethanol/water) are preferred. XRPD (X-ray powder diffraction) monitors phase purity, while DSC (differential scanning calorimetry) identifies optimal annealing temperatures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.